Cas no 1178813-12-1 (6-Amino-3-ethoxy-2-fluoro-benzoic acid)

6-Amino-3-ethoxy-2-fluoro-benzoic acid is a fluorinated benzoic acid derivative featuring both amino and ethoxy functional groups. This compound is of interest in pharmaceutical and agrochemical research due to its versatile reactivity, enabling its use as a key intermediate in the synthesis of biologically active molecules. The presence of fluorine enhances metabolic stability and binding affinity, while the amino and ethoxy groups offer sites for further functionalization. Its well-defined structure and high purity make it suitable for precision applications in medicinal chemistry and material science. The compound is typically handled under controlled conditions to ensure stability and optimal performance in synthetic pathways.
6-Amino-3-ethoxy-2-fluoro-benzoic acid structure
1178813-12-1 structure
商品名:6-Amino-3-ethoxy-2-fluoro-benzoic acid
CAS番号:1178813-12-1
MF:C9H10FNO3
メガワット:199.179006099701
CID:6303134
PubChem ID:61000760

6-Amino-3-ethoxy-2-fluoro-benzoic acid 化学的及び物理的性質

名前と識別子

    • AKOS010228198
    • 1178813-12-1
    • 6-Amino-3-ethoxy-2-fluoro-benzoic acid
    • CS-0299255
    • EN300-746235
    • 6-amino-3-ethoxy-2-fluorobenzoic acid
    • SB31027
    • インチ: 1S/C9H10FNO3/c1-2-14-6-4-3-5(11)7(8(6)10)9(12)13/h3-4H,2,11H2,1H3,(H,12,13)
    • InChIKey: JAIYHUJNVASGRC-UHFFFAOYSA-N
    • ほほえんだ: FC1C(C(=O)O)=C(C=CC=1OCC)N

計算された属性

  • せいみつぶんしりょう: 199.06447134g/mol
  • どういたいしつりょう: 199.06447134g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 212
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 72.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.8

6-Amino-3-ethoxy-2-fluoro-benzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-746235-0.05g
6-amino-3-ethoxy-2-fluorobenzoic acid
1178813-12-1 95%
0.05g
$1080.0 2024-05-23
Enamine
EN300-746235-0.1g
6-amino-3-ethoxy-2-fluorobenzoic acid
1178813-12-1 95%
0.1g
$1131.0 2024-05-23
Enamine
EN300-746235-0.25g
6-amino-3-ethoxy-2-fluorobenzoic acid
1178813-12-1 95%
0.25g
$1183.0 2024-05-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1369925-250mg
6-Amino-3-ethoxy-2-fluorobenzoic acid
1178813-12-1 98%
250mg
¥41871.00 2024-08-09
Enamine
EN300-746235-1.0g
6-amino-3-ethoxy-2-fluorobenzoic acid
1178813-12-1 95%
1.0g
$1286.0 2024-05-23
Enamine
EN300-746235-2.5g
6-amino-3-ethoxy-2-fluorobenzoic acid
1178813-12-1 95%
2.5g
$2520.0 2024-05-23
Enamine
EN300-746235-0.5g
6-amino-3-ethoxy-2-fluorobenzoic acid
1178813-12-1 95%
0.5g
$1234.0 2024-05-23
Enamine
EN300-746235-10.0g
6-amino-3-ethoxy-2-fluorobenzoic acid
1178813-12-1 95%
10.0g
$5528.0 2024-05-23
Enamine
EN300-746235-5.0g
6-amino-3-ethoxy-2-fluorobenzoic acid
1178813-12-1 95%
5.0g
$3728.0 2024-05-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1369925-500mg
6-Amino-3-ethoxy-2-fluorobenzoic acid
1178813-12-1 98%
500mg
¥43707.00 2024-08-09

6-Amino-3-ethoxy-2-fluoro-benzoic acid 関連文献

6-Amino-3-ethoxy-2-fluoro-benzoic acidに関する追加情報

Introduction to 6-Amino-3-ethoxy-2-fluoro-benzoic acid (CAS No. 1178813-12-1)

6-Amino-3-ethoxy-2-fluoro-benzoic acid is a fluorinated aromatic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural framework. This compound, identified by the CAS number 1178813-12-1, possesses a benzoic acid core substituted with an amino group at the 6-position, an ethoxy group at the 3-position, and a fluoro atom at the 2-position. These modifications contribute to its unique electronic and steric properties, making it a valuable scaffold for the development of novel bioactive molecules.

The significance of fluorine-containing compounds in medicinal chemistry is well-documented, with fluoroaromatics often exhibiting enhanced metabolic stability, improved binding affinity to biological targets, and increased bioavailability. The presence of the fluoro atom in 6-Amino-3-ethoxy-2-fluoro-benzoic acid (CAS No. 1178813-12-1) is particularly noteworthy, as it can influence the compound's pharmacokinetic profile and pharmacological activity. This has led to extensive research into its potential applications in drug discovery and development.

In recent years, there has been a surge in interest regarding fluorinated benzoic acids as intermediates in the synthesis of therapeutic agents. The structural motif of 6-Amino-3-ethoxy-2-fluoro-benzoic acid (CAS No. 1178813-12-1) has been explored in various contexts, including the design of inhibitors for enzymes involved in inflammatory pathways and the development of antimicrobial agents. Its amino and ethoxy substituents further enhance its reactivity, allowing for facile derivatization and functionalization, which is crucial for optimizing drug-like properties.

One of the most compelling aspects of 6-Amino-3-ethoxy-2-fluoro-benzoic acid (CAS No. 1178813-12-1) is its role as a key intermediate in the synthesis of more complex pharmacophores. Researchers have leveraged this compound to develop novel molecules with potential therapeutic applications in oncology, neurology, and infectious diseases. For instance, studies have demonstrated that derivatives of this scaffold can modulate the activity of kinases and other enzymes implicated in cancer progression. The ability to fine-tune the electronic and steric environment through strategic modifications has opened up new avenues for drug design.

The incorporation of fluorine into aromatic rings is a well-established strategy to improve the pharmacological properties of small molecules. The electron-withdrawing nature of fluorine can enhance binding interactions with biological targets, while its presence can also influence metabolic pathways, leading to prolonged half-lives and improved efficacy. In the case of 6-Amino-3-ethoxy-2-fluoro-benzoic acid (CAS No. 1178813-12-1), these effects are particularly relevant, as they contribute to its potential as a lead compound or intermediate in drug development.

Recent advances in computational chemistry have further accelerated the exploration of fluorinated benzoic acids like 6-Amino-3-ethoxy-2-fluoro-benzoic acid (CAS No. 1178813-12-1). Molecular modeling studies have provided insights into how structural modifications can impact binding affinity and selectivity, enabling researchers to design more effective candidates for clinical evaluation. These computational tools have been instrumental in guiding synthetic strategies and optimizing molecular properties.

The versatility of 6-Amino-3-ethoxy-2-fluoro-benzoic acid (CAS No. 1178813-12-1) extends beyond its role as a synthetic intermediate; it also serves as a platform for exploring new chemical space. By introducing additional functional groups or exploring different substitution patterns, chemists can generate libraries of compounds with diverse biological activities. This approach has been particularly successful in hit identification programs, where large-scale screening efforts rely on structurally diverse scaffolds.

In conclusion, 6-Amino-3-ethoxy-2-fluoro-benzoic acid (CAS No. 1178813-12-1) represents a promising compound in pharmaceutical research due to its unique structural features and potential applications. Its fluorinated aromatic core combined with functional groups such as amino and ethoxy provides a rich framework for drug discovery efforts. As our understanding of structure-function relationships continues to evolve, compounds like this are likely to play an increasingly important role in the development of next-generation therapeutics.

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